1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
The compound 1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a fascinating synthetic molecule with a diverse range of applications in various scientific fields. Its structure features a unique combination of functional groups, contributing to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. Key steps often include the formation of the pyrazole core, the introduction of the ethoxy-ethoxy-ethyl side chain, and the incorporation of the dioxaborolan group. The precise reaction conditions vary based on the desired yield and purity, but common conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound requires scalable and cost-effective methods. Techniques such as continuous flow synthesis, automated batch processing, and optimization of reaction conditions for maximum efficiency are often employed. The industrial synthesis focuses on minimizing waste and maximizing yield while ensuring that the product meets stringent purity criteria.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized, leading to the formation of oxidized derivatives.
Reduction: : It can undergo reduction reactions, particularly at the pyrazole core or the dioxaborolan group.
Substitution: : The ethoxy-ethoxy-ethyl side chain can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized pyrazole derivatives, while reduction can produce deoxygenated or fully reduced forms of the compound. Substitution reactions yield a variety of new derivatives with modified side chains.
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of a wide range of derivatives that can be used in various chemical investigations.
Biology
Biologically, this compound is explored for its potential as a bioactive molecule. Its unique structure makes it a candidate for drug development and biological assays.
Medicine
In medicine, research focuses on its potential therapeutic properties. It is studied for its potential to interact with specific biological targets, offering insights into new treatments for various diseases.
Industry
Industrially, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it valuable in creating specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets. The compound's structure allows it to form specific bonds with enzymes or receptors, influencing their activity. Key pathways involved include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole include:
1-[2-(2-Methoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(3,3,4,4-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
What sets this compound apart is its particular combination of functional groups, which confer a unique reactivity profile. This compound's ethoxy-ethoxy-ethyl side chain and dioxaborolan group offer distinct chemical properties compared to its analogs, making it versatile for various applications.
Properties
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BN2O4/c1-6-19-9-10-20-8-7-18-12-13(11-17-18)16-21-14(2,3)15(4,5)22-16/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCUVQBIQXZUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCOCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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